CP-195543

Catalog No.
S524274
CAS No.
204981-48-6
M.F
C24H19F3O4
M. Wt
428.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP-195543

CAS Number

204981-48-6

Product Name

CP-195543

IUPAC Name

2-[(3S,4R)-3-benzyl-4-hydroxy-3,4-dihydro-2H-chromen-7-yl]-4-(trifluoromethyl)benzoic acid

Molecular Formula

C24H19F3O4

Molecular Weight

428.4 g/mol

InChI

InChI=1S/C24H19F3O4/c25-24(26,27)17-7-9-18(23(29)30)20(12-17)15-6-8-19-21(11-15)31-13-16(22(19)28)10-14-4-2-1-3-5-14/h1-9,11-12,16,22,28H,10,13H2,(H,29,30)/t16-,22+/m0/s1

InChI Key

NZQDWKCNBOELAI-KSFYIVLOSA-N

SMILES

C1C(C(C2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)C(F)(F)F)C(=O)O)O)CC4=CC=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

2-(3-benzyl-4-hydroxy-chroman-7-yl)-4-trifluoromethyl-benzoic acid, CP 195543, CP-195543, CP195543

Canonical SMILES

C1C(C(C2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)C(F)(F)F)C(=O)O)O)CC4=CC=CC=C4

Isomeric SMILES

C1[C@@H]([C@H](C2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)C(F)(F)F)C(=O)O)O)CC4=CC=CC=C4

Description

The exact mass of the compound Benzoic acid, 2-((3S,4R)-3,4-dihydro-4-hydroxy-3-(phenylmethyl)-2H-1-benzopyran-7-yl)-4-(trifluoromethyl)- is 428.12354 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CP-195543 is a synthetic compound classified as a linear diarylheptanoid, specifically known for its structural composition as (+)-2-(3-benzyl-4-hydroxy-chroman-7-yl)-4-trifluoromethyl-benzoic acid. This compound is recognized for its potent antagonistic activity against leukotriene B4, a mediator involved in inflammatory processes. The unique structural features of CP-195543 contribute to its biological activity and therapeutic potential, particularly in the context of inflammatory diseases and conditions characterized by excessive leukotriene signaling .

The primary chemical reaction involving CP-195543 relates to its interaction with leukotriene B4 receptors. This compound acts as a competitive antagonist, inhibiting the binding of leukotriene B4 to its receptors on human and mouse neutrophils. The inhibition is characterized by an IC50 value of approximately 2.4 nM for human neutrophils and 7.5 nM for mouse neutrophils, indicating its high potency in blocking leukotriene-mediated chemotaxis .

Additionally, CP-195543 can undergo metabolic transformations in the body, yielding metabolites such as M1, M2, and M3, which may also exhibit biological activities .

CP-195543 has demonstrated significant biological activity as an antagonist of leukotriene B4. Its mechanism involves the inhibition of neutrophil chemotaxis, which is crucial in various inflammatory responses. The compound has been shown to effectively reduce the migration of neutrophils to sites of inflammation, thereby potentially alleviating symptoms associated with inflammatory diseases such as asthma and rheumatoid arthritis . Furthermore, its selectivity for leukotriene B4 receptors makes it a candidate for targeted therapeutic applications.

The synthesis of CP-195543 has been explored through various chemical methodologies. One notable approach involves the condensation of specific chroman derivatives with benzoic acid derivatives to form the diarylheptanoid structure. This process typically requires careful control of reaction conditions to ensure high yields and purity of the final product. The synthetic pathways are designed to facilitate the introduction of functional groups that enhance the compound's biological activity .

CP-195543 holds promise in pharmaceutical applications primarily due to its role as a leukotriene B4 antagonist. Its potential therapeutic uses include:

  • Treatment of Inflammatory Diseases: The compound may be beneficial in managing conditions like asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.
  • Research Tool: CP-195543 serves as a valuable tool in pharmacological research to study leukotriene signaling pathways and their implications in various diseases.

Several compounds share structural or functional similarities with CP-195543. Here are some notable examples:

Compound NameStructure TypeBiological Activity
CP-105696DiarylheptanoidLeukotriene B4 receptor antagonist
MK-0591DiarylheptanoidInhibitor of leukotriene-mediated responses
ZileutonLipoxygenase inhibitorReduces leukotriene synthesis

Uniqueness of CP-195543:
CP-195543 is distinguished by its high selectivity and potency as a leukotriene B4 antagonist compared to other similar compounds. Its unique trifluoromethyl group enhances its binding affinity and specificity for the target receptor, making it a promising candidate for further development in treating inflammatory conditions .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

428.12354357 g/mol

Monoisotopic Mass

428.12354357 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YB1F0V77MK

Other CAS

204981-48-6

Metabolism Metabolites

CP-195543 has known human metabolites that include M3 and M1 and M2.

Wikipedia

Cp-195543

Dates

Modify: 2023-07-15
1: Fischer L, Haag-Diergarten S, Scharrer E, Lutz TA. Leukotriene and purinergic receptors are involved in the hyperpolarizing effect of glucagon in liver cells. Biochim Biophys Acta. 2005 May 15;1669(1):26-33. PubMed PMID: 15842996.
2: Khojasteh-Bakht SC, Rossulek MI, Fouda HG, Prakash C. Identification of the human cytochrome P450s responsible for the in vitro metabolism of a leukotriene B4 receptor antagonist, CP-195,543. Xenobiotica. 2003 Dec;33(12):1201-10. PubMed PMID: 14742142.
3: Yokomizo T, Kato K, Hagiya H, Izumi T, Shimizu T. Hydroxyeicosanoids bind to and activate the low affinity leukotriene B4 receptor, BLT2. J Biol Chem. 2001 Apr 13;276(15):12454-9. Epub 2001 Jan 18. PubMed PMID: 11278893.
4: Dalvie DK, O'Donnell JP. Metabolism of CP-195,543, a leukotriene B4 receptor antagonist, in the Long-Evans rat and Cynomolgus monkey. Xenobiotica. 1999 Nov;29(11):1123-40. PubMed PMID: 10598747.
5: Caron S. The synthesis of CP-195543, an LTB4 antagonist for the treatment of inflammatory diseases. Curr Opin Drug Discov Devel. 1999 Nov;2(6):550-6. PubMed PMID: 19649826.
6: Reiter LA, Koch K, Piscopio AD, Showell HJ, Alpert R, Biggers MS, Chambers RJ, Conklyn MJ, Cooper K, Cortina SR, Dibrino JN, Dominy BW, Farrell CA, Hingorani GP, Martinelli GJ, Ramchandani M, Wright KF. trans-3-Benzyl-4-hydroxy-7-chromanylbenzoic acid derivatives as antagonists of the leukotriene B4 (LTB4) receptor. Bioorg Med Chem Lett. 1998 Jul 21;8(14):1781-6. PubMed PMID: 9873433.
7: Showell HJ, Conklyn MJ, Alpert R, Hingorani GP, Wright KF, Smith MA, Stam E, Salter ED, Scampoli DN, Meltzer S, Reiter LA, Koch K, Piscopio AD, Cortina SR, Lopez-Anaya A, Pettipher ER, Milici AJ, Griffiths RJ. The preclinical pharmacological profile of the potent and selective leukotriene B4 antagonist CP-195543. J Pharmacol Exp Ther. 1998 Jun;285(3):946-54. PubMed PMID: 9618393.

Explore Compound Types